![molecular formula C20H17N3OS2 B2552516 2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1904294-31-0](/img/structure/B2552516.png)

2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

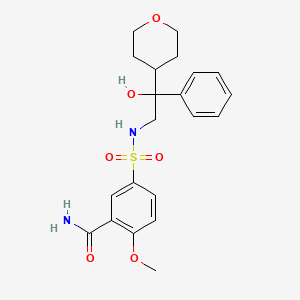

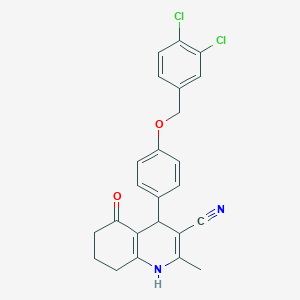

The compound 2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic molecule that likely contains a benzothiazole core, a pyridine ring, and a thiophene moiety. These structural features suggest that the compound could have interesting chemical and biological properties, potentially useful in pharmaceutical applications.

Synthesis Analysis

Although the specific synthesis of 2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is not detailed in the provided papers, a related compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, has been synthesized through cyclization of thioamide with 2-chloroacetoacetate, achieving a yield above 60% . This suggests that a similar cyclization strategy could potentially be employed for the synthesis of the compound , with modifications to incorporate the specific thiophene and pyridine substituents.

Molecular Structure Analysis

The molecular structure of such a compound would be expected to be confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (^1H NMR) spectroscopy, and Mass Spectrometry (MS) . These techniques would provide detailed information about the functional groups present, the molecular framework, and the molecular weight of the compound.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the benzothiazole, pyridine, and thiophene rings. These structures can participate in various chemical reactions, such as electrophilic substitution or nucleophilic displacement, depending on the nature of the substituents and reaction conditions. The compound's reactivity could be further explored in the context of developing antiallergic agents, as seen in related research where substituents on the benzene and pyridine rings were modified to enhance antiallergic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide would be influenced by its molecular structure. The presence of aromatic systems and a potential amide linkage could affect its solubility, melting point, and stability. These properties are crucial for the compound's potential use as a pharmaceutical agent, as they determine its behavior in biological systems and its suitability for formulation into dosage forms.

Relevant Case Studies

No specific case studies were provided in the papers. However, the antiallergic activity of related compounds, such as N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2-pyridinecarboxamide, has been evaluated, showing significant potency in the rat passive cutaneous anaphylaxis (PCA) assay . This indicates that the compound could also be a candidate for antiallergic drug development, warranting further investigation in similar biological assays.

科学的研究の応用

Heterocyclic Synthesis and Derivative Formation

Research has demonstrated the utility of compounds like 2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters, similar in structure to the queried compound, were synthesized and reacted with nitrogen nucleophiles to yield a variety of derivatives including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004). Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate was used to produce various benzo[4,5]thiazolo[3,2-a]pyridine-4-carboxylate derivatives, showcasing the versatility of this class of compounds in heterocyclic chemistry (Mohamed, 2021).

Antimicrobial and Antituberculosis Activity

Some derivatives of the parent compound have shown promising antimicrobial properties. For example, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with notable inhibition of DNA gyrase and ATPase assay, highlighting potential antituberculosis applications (Jeankumar et al., 2013).

Structural Analysis and Synthesis Techniques

Further research includes the analysis of the structural modifications and synthesis techniques involving similar compounds. For example, studies on the conformational features of thiazolo[3, 2-a]pyrimidines, a related compound class, have revealed insights into their supramolecular aggregation and how structural modifications can lead to changes in their interaction patterns (Nagarajaiah & Begum, 2014). Additionally, the use of microwave-assisted synthesis for novel pyrido[3,2-f][1,4]thiazepines shows the advancement in synthesis methods for these compounds, offering better yields and shorter reaction times (Faty et al., 2011).

将来の方向性

作用機序

Benzothiazoles

Benzothiazole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pyridines

Pyridine derivatives are also known to have diverse biological activities. For example, some pyridine derivatives have been reported to show inhibitory activity against influenza A .

Thiophenes

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

特性

IUPAC Name |

2-ethyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS2/c1-2-19-23-16-6-5-14(9-18(16)26-19)20(24)22-11-13-8-15(12-21-10-13)17-4-3-7-25-17/h3-10,12H,2,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOBXLMGGGVYSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2552437.png)

![3-Methyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2552442.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)

![2-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline](/img/structure/B2552454.png)